![molecular formula C9H9NO2S B13205459 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea and a suitable aldehyde under acidic conditions to form the desired heterocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the heterocyclic ring or the carboxylic acid group.
Substitution: The hydrogen atoms on the ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic ring.
Applications De Recherche Scientifique
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: Derivatives of this compound are investigated for their potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the structure can participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylic acid group.
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-methyl ester: This compound has a methyl ester group in place of the carboxylic acid group.
Uniqueness
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of both sulfur and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H9NO2S |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S/c11-9(12)6-4-5-2-1-3-7(5)10-8(6)13/h4H,1-3H2,(H,10,13)(H,11,12) |
Clé InChI |
RBYZADAZQXWAGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NC(=S)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


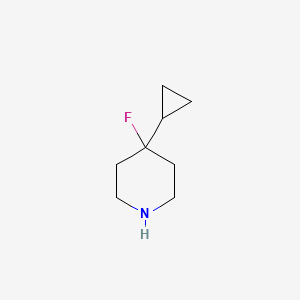

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
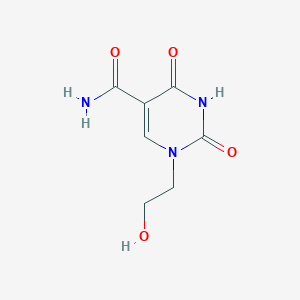
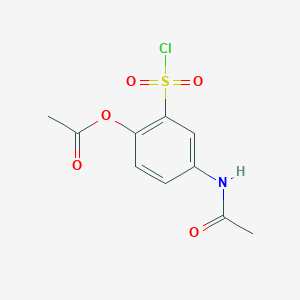
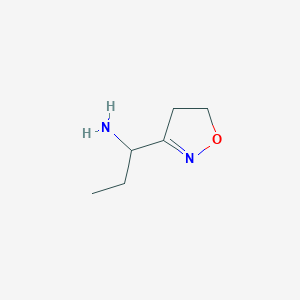

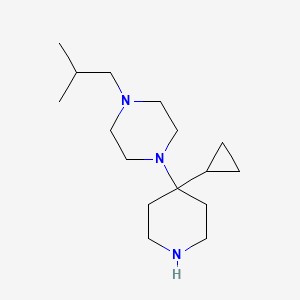
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
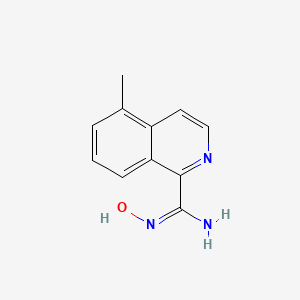
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
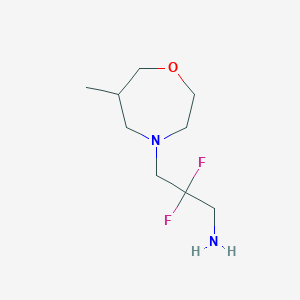
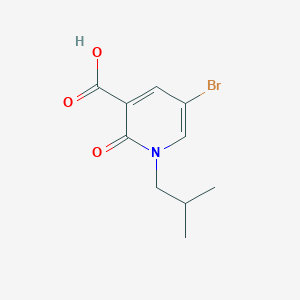
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
